

(3,4-Dimethoxypyridin-2-yl)methanol CAS number and properties

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Compound of Interest

Compound Name: (3,4-Dimethoxypyridin-2-yl)methanol

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An In-depth Technical Guide to (3,4-Dimethoxypyridin-2-yl)methanol

This technical guide provides a comprehensive overview of **(3,4-Dimethoxypyridin-2-yl)methanol**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Compound Identification

(3,4-Dimethoxypyridin-2-yl)methanol is a substituted pyridinemethanol derivative. Its primary significance lies in its role as a precursor in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors.

- CAS Number: 72830-08-1[1][2][3][4]
- IUPAC Name: **(3,4-dimethoxypyridin-2-yl)methanol**[2]
- Synonyms: 3,4-Dimethoxy-2-pyridinemethanol, 2-Hydroxymethyl-3,4-dimethoxypyridine, 3,4-Dimethoxy-2-(hydroxymethyl)pyridine[1]

Physicochemical Properties

The physical and chemical properties of **(3,4-Dimethoxypyridin-2-yl)methanol** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO ₃	[1][3][4]
Molecular Weight	169.18 g/mol	[1][2][3][4]
Appearance	Solid, Pale Tan	[4][5]
Melting Point	92-95 °C	[5]
Boiling Point	275.5 ± 35.0 °C (Predicted)	[5]
275.516 °C at 760 mmHg	[1][2]	
Density	1.170 ± 0.06 g/cm ³ (Predicted)	[5]
1.2 ± 0.1 g/cm ³	[1]	
Flash Point	120.4 ± 25.9 °C	[1]
Refractive Index	1.523	[1]
pKa	12.73 ± 0.10 (Predicted)	[5]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly)	[5]
Storage	Inert atmosphere, 2-8°C	[5]

Synthesis and Experimental Protocols

(3,4-Dimethoxypyridin-2-yl)methanol is synthesized from 3,4-dimethoxy-2-picoline. The following protocol is based on methodologies described in patent literature for the preparation of this intermediate.[6]

Experimental Protocol: Synthesis of (3,4-Dimethoxypyridin-2-yl)methanol[8]

Materials:

- 3,4-dimethoxy-2-picoline

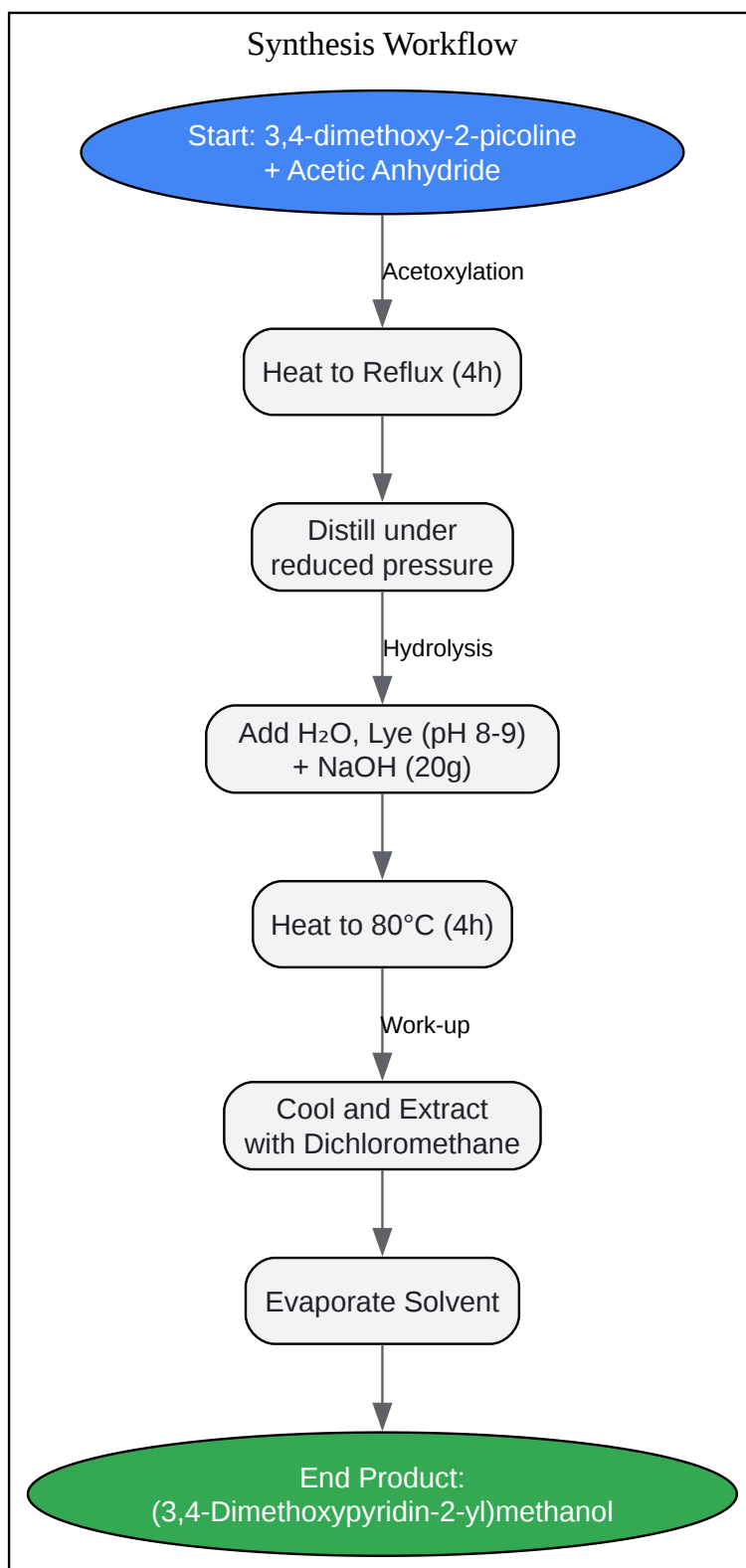
- Acetic anhydride
- Water
- Sodium hydroxide
- Dichloromethane

Procedure:

- Acetoxylation:
 - In a reaction flask, add 45g of 3,4-dimethoxy-2-picoline and 132g of acetic anhydride.
 - Slowly heat the mixture to reflux and maintain reflux for 4 hours.
 - After the reaction, remove the excess acetic anhydride by distillation under reduced pressure.
- Hydrolysis:
 - To the dried residue, add 150g of water.
 - Adjust the pH to 8-9 using a lye solution.
 - Add 20g of sodium hydroxide and heat the mixture to 80°C. Maintain this temperature for 4 hours.
- Extraction and Isolation:
 - Cool the reaction mixture to 25-30°C.
 - Perform extraction using dichloromethane (3 x 100ml).
 - Combine the organic layers and evaporate the solvent under reduced pressure to obtain the final product, **(3,4-Dimethoxypyridin-2-yl)methanol**.

Expected Outcome:

- Yield: Approximately 41g (91%)
- Melting Point of Product: 94-95°C



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Synthesis workflow for **(3,4-Dimethoxypyridin-2-yl)methanol**.

Applications in Drug Development

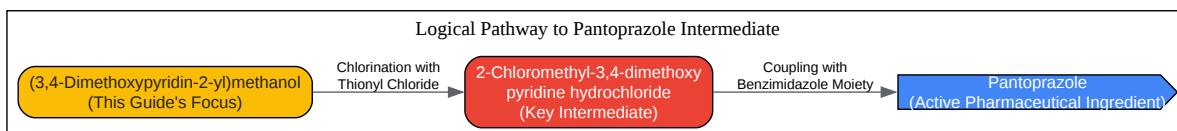
The primary application of **(3,4-Dimethoxypyridin-2-yl)methanol** is as a crucial building block for the synthesis of proton pump inhibitors (PPIs), such as pantoprazole.[6] These drugs are widely used to treat acid-related disorders. The hydroxyl group of the methanol is typically converted into a better leaving group, such as a chloride, to facilitate coupling with a benzimidazole derivative.

Role as a Pharmaceutical Intermediate

(3,4-Dimethoxypyridin-2-yl)methanol is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a direct precursor for pantoprazole.[6] This conversion is a key step in the overall synthesis pathway of the active pharmaceutical ingredient (API).

Protocol for Chlorination:[6]

- Add **(3,4-Dimethoxypyridin-2-yl)methanol** and dichloromethane to a reaction flask.
- Introduce thionyl chloride and allow the reaction to proceed for 4 hours.
- Evaporate the dichloromethane under reduced pressure.
- Add an anhydrous alcohol solution and cool to below 5°C to induce crystallization.
- Isolate the resulting 2-chloromethyl-3,4-dimethoxypyridine hydrochloride via suction filtration.



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Pathway from the core compound to a key PPI intermediate.

Safety and Handling

(3,4-Dimethoxypyridin-2-yl)methanol is intended for laboratory use.[3][4] As with any chemical reagent, it should be handled in accordance with good industrial hygiene and safety practices.

- Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[3]
- Storage: Keep the container tightly closed and store in a dry, well-ventilated place under an inert atmosphere, preferably at 2-8°C.[5]
- Hazards: The toxicological properties have not been thoroughly investigated.[3] May cause respiratory irritation.[3]

Conclusion

(3,4-Dimethoxypyridin-2-yl)methanol (CAS No. 72830-08-1) is a well-characterized chemical intermediate with significant value in the pharmaceutical industry. Its defined physicochemical properties and established synthetic protocols make it a reliable precursor for the production of high-value active pharmaceutical ingredients, particularly proton pump inhibitors. This guide provides the essential technical information for its synthesis, application, and handling, serving as a valuable resource for professionals in drug development and chemical research.

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